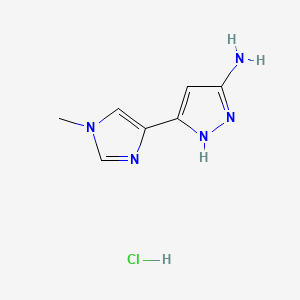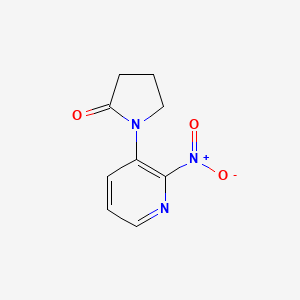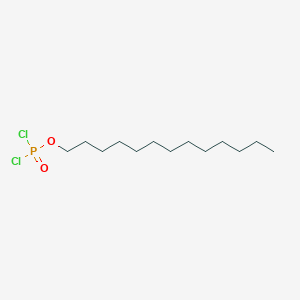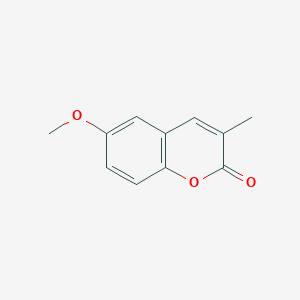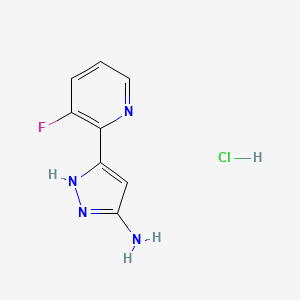
3-(5-Benzodioxolyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Benzodioxolyl)azetidine Hydrochloride is a chemical compound characterized by the presence of a benzodioxole group attached to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Benzodioxolyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-(5-Benzodioxolyl)azetidine Hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(5-Benzodioxolyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring and benzodioxole group. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can modify its structure and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .
Vergleich Mit ähnlichen Verbindungen
Azetidine Hydrochloride: A simpler analog without the benzodioxole group.
3-(Benzyloxy)azetidine Hydrochloride: Similar structure with a benzyloxy group instead of benzodioxole.
Uniqueness: 3-(5-Benzodioxolyl)azetidine Hydrochloride is unique due to the presence of the benzodioxole group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other azetidine derivatives and enhances its utility in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8;/h1-3,8,11H,4-6H2;1H |
InChI-Schlüssel |
UUAHLWMJQNMSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC3=C(C=C2)OCO3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


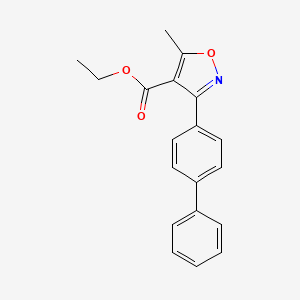
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
